((((2-(6-氨基-9H-嘌呤-9-基)乙氧基)甲基)(羟基)磷酰基)氧基)甲基新戊酸酯

描述

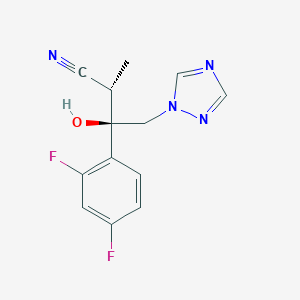

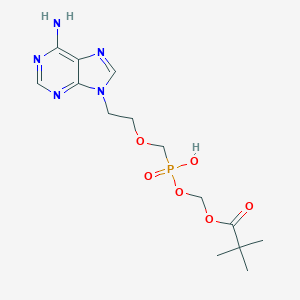

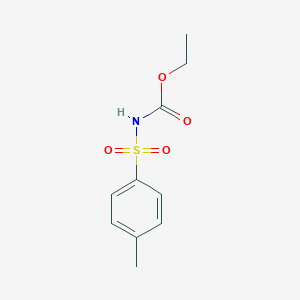

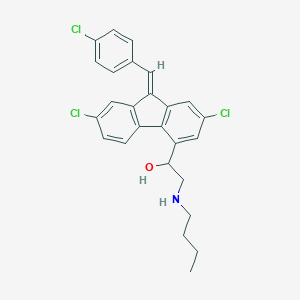

The compound ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate is a chemical compound with the molecular formula C14H22N5O6P . It is also known as 2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid .

Molecular Structure Analysis

The molecular structure of this compound involves a purine ring (which contains the 6-amino-9H-purin-9-yl group), linked to a phosphonate group via an ethoxy bridge . The phosphonate group is further linked to a pivalate group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.328 . It has a density of 1.5±0.1 g/cm3, and a boiling point of 597.7±60.0 °C at 760 mmHg . The flash point is 315.3±32.9 °C .

科学研究应用

Antiviral Activity

Adefovir Monopivoxil, also known as Adefovir Dipivoxil (AD), is a prodrug that is rapidly converted into the parent drug 9-(2-phosphonomethoxyethyl)adenine (PMEA, adefovir) in vivo . It can suppress the replication of Hepatitis B Virus (HBV) that is resistant to nucleoside analogs, such as lamivudine, emtricitabine, and famciclovir .

Improved Bioavailability

Adefovir Dipivoxil’s bioavailability can be improved by cocrystal technology . This technology aims to enhance the in vitro dissolution, permeability, and oral bioavailability of Adefovir Dipivoxil .

Coformer Selection

The selection of coformers plays a crucial role in the properties of the cocrystal . For instance, Adefovir Dipivoxil was cocrystallized with three small molecules (i.e., paracetamol (PA), saccharin (SAC), and nicotinamide (NIC)), respectively . The dissolution rates of Adefovir Dipivoxil cocrystals were improved with the order of ADD-SAC cocrystal > ADD-PA cocrystal > ADD-NIC cocrystal .

Enhanced Intestinal Absorption

The intestinal absorption of Adefovir Dipivoxil can be enhanced by P-gp inhibition . For example, PA could enhance the intestinal absorption of Adefovir Dipivoxil .

Drug Design and Synthesis

Adefovir Mono L-amino acid ester and mono bile acid ester derivatives have been designed and synthesized . These newly designed compounds have potent anti-hepatitis B activity .

Interaction with Human Polymerases

The active form of Adefovir inhibits not only viral polymerases but also interacts with human polymerases . Adefovir-diphosphate is also a substrate for DNA polymerases α, β, and γ .

作用机制

Target of Action

Adefovir Monopivoxil, also known as bis-POM PMEA , primarily targets the reverse transcriptase enzyme of the hepatitis B virus (HBV) . This enzyme is crucial for the replication of HBV in the body .

Biochemical Pathways

Upon administration, Adefovir Monopivoxil is taken up into the liver cell and is cleaved into adefovir by intracellular esterases . The active metabolite, adefovir, then interferes with the HBV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication .

Pharmacokinetics

Adefovir Monopivoxil is a prodrug that is rapidly converted to adefovir (the active metabolite) in the intestine . It has a bioavailability of approximately 59% . The peak plasma concentration of adefovir is attained within 0.58–4 hours . The drug is primarily excreted in the urine, with about 45% of the dose removed as the active metabolite within 24 hours . The elimination half-life is about 7.5 hours, which can be prolonged in renal impairment .

Result of Action

The primary result of Adefovir Monopivoxil’s action is the inhibition of HBV replication. This leads to a decrease in the viral load in patients with chronic hepatitis B, thereby reducing the progression of the disease .

Action Environment

The efficacy and stability of Adefovir Monopivoxil can be influenced by various environmental factors. For instance, in patients with underlying renal dysfunction or at risk of renal dysfunction, long-term administration of Adefovir Monopivoxil may result in nephrotoxicity . Therefore, close monitoring of renal function is required in these patients, and they may require dose adjustment . Furthermore, HIV resistance may emerge in chronic hepatitis B patients with unrecognized or untreated HIV infection treated with anti–hepatitis B therapies that may have activity against HIV .

属性

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N5O6P/c1-14(2,3)13(20)24-8-25-26(21,22)9-23-5-4-19-7-18-10-11(15)16-6-17-12(10)19/h6-7H,4-5,8-9H2,1-3H3,(H,21,22)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHVYLHIHRHSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438750 | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(hydroxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate | |

CAS RN |

142341-05-7 | |

| Record name | [[[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]hydroxyphosphinyl]oxy]methyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142341-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)hydroxyphosphinyl)oxy)methyl 2,2-dimethylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142341057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(hydroxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques were employed to detect (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate in (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate drug substance and tablets?

A1: The researchers utilized two primary analytical techniques:

- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This technique separates the components of a mixture based on their different affinities for a stationary phase (column) and a mobile phase (solvent). The separated components are then detected by measuring their UV-Vis absorbance spectra, allowing for both qualitative and quantitative analysis. []

- High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-ToF/MS): This technique combines the separation capabilities of HPLC with the powerful identification abilities of mass spectrometry. Following separation, the mass-to-charge ratio of ions is measured, providing highly specific information about the molecular weight and structure of the detected compounds. []

Q2: How did the researchers confirm the identity of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate in the samples?

A2: The researchers compared the analytical data obtained from the samples with that of a (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate reference standard. This comparison included:

- Retention Time: The time it takes for a specific compound to travel through the HPLC column. Identical retention times for the reference standard and the analyte in the sample strongly suggest they are the same compound. []

- UV Spectra: Comparing the UV absorbance spectra of the reference standard and the analyte peak in the sample. Consistent spectra further support the identification. []

- Mass Spectra and Isotopic Ratio: Matching the mass spectra, specifically the mass-to-charge ratio of the molecular ion and its isotopic pattern, provides strong evidence for the presence of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(hydroxy)phosphoryl)oxy)methyl pivalate in the sample. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)